Cas no 746581-25-9 (4-(2-Aminoethyl)pyridin-2(1H)-one)
4-(2-Aminoethyl)pyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Aminoethyl)pyridin-2(1H)-one
- 2(1H)-Pyridinone,4-(2-aminoethyl)-(9CI)
- 2(1H)-Pyridinone,4-(2-aminoethyl)-
- 4-(2-aminoethyl)-2(1H)-Pyridinone
- USWVLANNWOEEMT-UHFFFAOYSA-N
- 4-(2-Aminoethyl)pyridin-2-ol
- SCHEMBL12937814
- 746581-25-9
- FT-0749104
- 4-(2-aminoethyl)-1H-pyridin-2-one
- DTXSID30438458
- SB53547
- AKOS006331282
- EN300-311839
- SCHEMBL16977554
- DB-050064
-
- MDL: MFCD19105563
- Inchi: 1S/C7H10N2O/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1,3,8H2,(H,9,10)
- InChI Key: USWVLANNWOEEMT-UHFFFAOYSA-N
- SMILES: O=C1C=C(C=CN1)CCN
Computed Properties
- Exact Mass: 138.079312947g/mol
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.107
- Boiling Point: 375.855°C at 760 mmHg
- Flash Point: 181.111°C
- Refractive Index: 1.531
4-(2-Aminoethyl)pyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM170958-1g |
4-(2-aminoethyl)pyridin-2(1H)-one |
746581-25-9 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM170958-1g |
4-(2-aminoethyl)pyridin-2(1H)-one |
746581-25-9 | 95% | 1g |
$482 | 2023-01-02 | |
| Alichem | A029191564-1g |
4-(2-Aminoethyl)pyridin-2(1H)-one |
746581-25-9 | 95% | 1g |
$992.99 | 2023-09-01 | |
| Alichem | A029191564-5g |
4-(2-Aminoethyl)pyridin-2(1H)-one |
746581-25-9 | 95% | 5g |
$2532.60 | 2023-09-01 | |
| Enamine | EN300-311839-0.05g |
4-(2-aminoethyl)pyridin-2-ol |
746581-25-9 | 0.05g |
$184.0 | 2023-02-25 | ||
| Enamine | EN300-311839-0.1g |
4-(2-aminoethyl)pyridin-2-ol |
746581-25-9 | 0.1g |
$273.0 | 2023-02-25 | ||
| Enamine | EN300-311839-0.25g |
4-(2-aminoethyl)pyridin-2-ol |
746581-25-9 | 0.25g |
$390.0 | 2023-02-25 | ||
| Enamine | EN300-311839-0.5g |
4-(2-aminoethyl)pyridin-2-ol |
746581-25-9 | 0.5g |
$613.0 | 2023-02-25 | ||
| Enamine | EN300-311839-1.0g |
4-(2-aminoethyl)pyridin-2-ol |
746581-25-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-311839-2.5g |
4-(2-aminoethyl)pyridin-2-ol |
746581-25-9 | 2.5g |
$1637.0 | 2023-02-25 |
4-(2-Aminoethyl)pyridin-2(1H)-one Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-(2-Aminoethyl)pyridin-2(1H)-one
Recent Advances in the Study of 4-(2-Aminoethyl)pyridin-2(1H)-one (CAS: 746581-25-9): A Comprehensive Research Brief
The compound 4-(2-Aminoethyl)pyridin-2(1H)-one (CAS: 746581-25-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridinone scaffold and aminoethyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug discovery and development.
One of the key areas of research has been the synthesis and optimization of 4-(2-Aminoethyl)pyridin-2(1H)-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The optimized method utilizes a multi-step reaction sequence, starting from commercially available precursors, and incorporates green chemistry principles to minimize environmental impact.
In terms of biological activity, recent investigations have highlighted the compound's potential as a modulator of protein-protein interactions (PPIs). Specifically, 4-(2-Aminoethyl)pyridin-2(1H)-one has been shown to selectively inhibit the interaction between certain oncogenic proteins, making it a candidate for cancer therapy. In vitro studies using cell lines derived from breast and lung cancers demonstrated significant reduction in tumor cell proliferation at micromolar concentrations, with minimal cytotoxicity to normal cells.
Further mechanistic studies have elucidated the binding mode of 4-(2-Aminoethyl)pyridin-2(1H)-one to its target proteins. X-ray crystallography and molecular dynamics simulations revealed that the compound binds to a hydrophobic pocket, stabilizing an inactive conformation of the target protein. This finding was corroborated by nuclear magnetic resonance (NMR) spectroscopy, which provided additional evidence of the compound's interaction with key amino acid residues.
Beyond its anticancer potential, recent research has explored the application of 4-(2-Aminoethyl)pyridin-2(1H)-one in neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience reported that the compound exhibits neuroprotective effects in models of Alzheimer's disease. The study attributed these effects to the molecule's ability to reduce oxidative stress and inhibit the aggregation of amyloid-beta peptides, a hallmark of the disease.
Despite these promising findings, challenges remain in the development of 4-(2-Aminoethyl)pyridin-2(1H)-one as a therapeutic agent. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, necessitating further structural modifications to improve its drug-like properties. Current efforts are focused on designing derivatives with enhanced stability and target specificity, while retaining the core pharmacophore.
In conclusion, 4-(2-Aminoethyl)pyridin-2(1H)-one (CAS: 746581-25-9) represents a versatile scaffold with broad therapeutic potential. Ongoing research continues to uncover new applications and refine its properties, positioning it as a valuable tool in chemical biology and a promising candidate for drug development. Future studies will likely focus on translational research, bridging the gap between laboratory findings and clinical applications.
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